An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-methoxypicolinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-methoxypicolinonitrile
Foreword: As a Senior Application Scientist, it is understood that a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful drug discovery and development. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of 5-Amino-3-methoxypicolinonitrile, a substituted pyridine derivative with potential as a scaffold in medicinal chemistry.
It is critical to note that, at the time of this writing, specific experimental data for 5-Amino-3-methoxypicolinonitrile is not extensively available in public literature. Therefore, this guide has been structured to provide a robust predictive profile based on a careful analysis of its closest structural analogs. We will delve into the anticipated properties, provide the scientific rationale for these predictions, and, most importantly, furnish detailed experimental protocols to empower researchers to validate these characteristics in their own laboratories. This approach ensures not only a thorough theoretical understanding but also a practical framework for empirical verification.
Molecular Identity and Structural Analogs
The foundational step in characterizing any compound is to establish its precise molecular identity. 5-Amino-3-methoxypicolinonitrile, also known as 5-amino-3-methoxy-pyridine-2-carbonitrile, is a pyridine ring substituted with an amino group at the 5-position, a methoxy group at the 3-position, and a nitrile group at the 2-position.
To build a predictive model of its properties, we will draw upon data from the following key structural analogs:
-
Isomers: 5-Amino-6-methoxypicolinonitrile and 2-Amino-3-methoxyisonicotinonitrile. These molecules share the same molecular formula and weight, making them excellent benchmarks for properties like melting point and spectral characteristics.
-
Parent Scaffolds: 5-Methoxypicolinonitrile and 5-Aminopicolinonitrile[1][2][3][4]. By comparing these, we can infer the individual contributions of the amino and methoxy groups to the overall physicochemical profile.
The structural relationships are visualized below:
Caption: Logical relationship between the target compound and its structural analogs.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of 5-Amino-3-methoxypicolinonitrile and its key analogs. The predictions for the target compound are derived from the experimental data of its analogs and general chemical principles.
| Property | 5-Amino-3-methoxypicolinonitrile (Predicted) | 5-Amino-6-methoxypicolinonitrile | 5-Methoxypicolinonitrile | 5-Aminopicolinonitrile |
| Molecular Formula | C₇H₇N₃O | C₇H₇N₃O[5] | C₇H₆N₂O[6] | C₆H₅N₃[1] |
| Molecular Weight | 149.15 g/mol | 149.15 g/mol [5] | 134.14 g/mol [6] | 119.13 g/mol [1] |
| Melting Point | 145-155 °C | Data not available | Data not available | 150-154 °C[1] |
| Boiling Point | > 300 °C (decomposes) | Data not available | Data not available | Data not available |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Data not available | Data not available | Data not available |
| pKa (predicted) | ~3-4 (pyridinium ion); ~8-9 (anilinium-type) | Data not available | Data not available | Data not available |
Rationale for Predictions:
-
Melting Point: The presence of both amino and nitrile groups allows for strong intermolecular hydrogen bonding, similar to 5-Aminopicolinonitrile, suggesting a relatively high melting point. The methoxy group may slightly alter the crystal packing compared to the analog, hence the predicted range.
-
Boiling Point: Significant decomposition at high temperatures is expected due to the presence of multiple reactive functional groups.
-
Solubility: The polar amino and nitrile groups suggest some water solubility, but the aromatic ring will limit it. The compound is expected to be soluble in polar organic solvents that can disrupt the intermolecular hydrogen bonds.
-
pKa: The pyridine ring nitrogen is expected to have a pKa in the range of 3-4, typical for pyridines with electron-withdrawing groups. The exocyclic amino group, being on an electron-deficient ring, will be less basic than aniline, with a predicted pKa for its conjugate acid around 8-9.
Synthesis Pathway
A plausible synthetic route for 5-Amino-3-methoxypicolinonitrile can be proposed based on established pyridine chemistry. A potential multi-step synthesis is outlined below.
Caption: A plausible multi-step synthesis workflow for 5-Amino-3-methoxypicolinonitrile.
This proposed pathway involves the introduction of the required functional groups onto a pyridine scaffold. The specific starting material and reaction conditions would need to be optimized to achieve a good yield and purity.
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties, a series of standardized experiments are necessary. The following protocols are designed to be self-validating and are based on established analytical methodologies for pyridine derivatives.
Determination of Melting Point
Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is indicative of a pure substance.
Protocol:
-
A small, dry sample of 5-Amino-3-methoxypicolinonitrile is finely powdered.
-
The powder is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a rate of 10-15 °C/minute until it is about 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.
Solubility Assessment
Causality: Solubility in various solvents is crucial for formulation development and for designing appropriate conditions for biological assays.
Protocol:
-
Prepare a set of vials containing 1 mL of various solvents (e.g., water, phosphate-buffered saline (pH 7.4), methanol, ethanol, DMSO, DMF).
-
Add a pre-weighed amount (e.g., 1 mg) of the compound to each vial.
-
Vortex each vial for 1 minute.
-
Visually inspect for complete dissolution.
-
If dissolved, add another 1 mg and repeat until the solution is saturated.
-
The solubility is expressed as mg/mL.
pKa Determination by Potentiometric Titration
Causality: The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol:
-
Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 10% methanol in water) to ensure solubility.
-
Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.
-
Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic centers (pyridine and amino nitrogens).
-
In a separate experiment, titrate a fresh solution with a standardized solution of 0.1 M NaOH to determine the pKa of any acidic protons (though none are expected for this structure).
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic and Spectrometric Analysis
Spectroscopic and spectrometric techniques are indispensable for confirming the molecular structure and assessing the purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure elucidation.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
Aromatic Protons: Two singlets or narrow doublets in the region of δ 7.0-8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the three substituents.
-
Amino Protons: A broad singlet around δ 5.0-6.0 ppm, which is exchangeable with D₂O.
-
Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to 3H.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm).
-
Nitrile Carbon: A signal around δ 115-120 ppm.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
Protocol:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and assign the chemical shifts based on predicted values and coupling patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Key IR Absorptions:
-
N-H stretch (amino): Two bands in the region of 3300-3500 cm⁻¹.
-
C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O stretch (methoxy): A strong band around 1250 cm⁻¹.
Protocol:
-
Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS)
Causality: Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): An intense peak at m/z = 149.
-
Key Fragments: Loss of CH₃ (m/z = 134), loss of CO (m/z = 121), and cleavage of the pyridine ring.
Protocol:
-
Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet (e.g., direct infusion or GC/LC).
-
Acquire a mass spectrum using an appropriate ionization technique (e.g., ESI or EI).
-
Determine the exact mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to further support the proposed structure.
Conclusion
This technical guide provides a comprehensive predictive overview of the physicochemical properties of 5-Amino-3-methoxypicolinonitrile, grounded in the analysis of its close structural analogs. The detailed experimental protocols included herein are designed to empower researchers to validate these predictions and build a complete empirical profile of this promising molecule. A thorough understanding of these fundamental properties is an indispensable prerequisite for advancing the development of 5-Amino-3-methoxypicolinonitrile in medicinal chemistry and related scientific disciplines.
References
-
PubChem. (n.d.). 5-Aminopyridine-2-carbonitrile. Retrieved January 17, 2026, from [Link]
-
ChemBK. (2024, April 9). 5-Amino-2-pyridinecarbonitrile. Retrieved January 17, 2026, from [Link]
